molecular formula C20H22ClN3O6S B2993501 N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 874805-71-7

N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No. B2993501
CAS RN: 874805-71-7
M. Wt: 467.92
InChI Key: BFXNMLABMYYHSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide is a useful research compound. Its molecular formula is C20H22ClN3O6S and its molecular weight is 467.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Novel Synthesis Techniques : Research demonstrates novel stereoselective synthesis methods for functionalized oxazolidinones, emphasizing the versatility and applicability of these compounds in creating enantiomerically pure substances with potential pharmaceutical applications (Park et al., 2003).
  • Antimicrobial Activity : Oxazolidinone derivatives have shown significant antimicrobial activity against a range of bacteria, with some compounds displaying better activity than established antibiotics. This highlights their potential as novel antimicrobial agents (Karaman et al., 2018).
  • Mechanism of Action Studies : Investigations into the mechanisms of action of oxazolidinones, such as their role in the inactivation of monoamine oxidase (MAO), provide insight into their therapeutic potential and underlying biochemical processes (Gates & Silverman, 1989).

Chemical and Theoretical Analysis

  • Electrochemical Oxidation Studies : Electrochemical methods have been employed to modify oxazolidinone derivatives, illustrating the chemical flexibility and potential for creating novel compounds with tailored properties (Danielmeier et al., 1996).
  • Density Functional Theory (DFT) Applications : DFT has been used to investigate the optoelectronic properties of bicyclic oxazolidines, offering valuable insights into their electronic structure and potential applications in material science (Abbas et al., 2018).

properties

IUPAC Name

N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O6S/c1-29-17-5-3-2-4-14(17)12-22-19(25)20(26)23-13-18-24(10-11-30-18)31(27,28)16-8-6-15(21)7-9-16/h2-9,18H,10-13H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXNMLABMYYHSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide

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